A Technical Guide to the Characterization of Propofol-d17 Glucuronide: Molecular Weight and Isotopic Purity
A Technical Guide to the Characterization of Propofol-d17 Glucuronide: Molecular Weight and Isotopic Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propofol (2,6-diisopropylphenol) is a widely utilized intravenous anesthetic agent valued for its rapid onset and short duration of action.[1] The primary metabolic pathway for propofol in the human body is glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs), predominantly in the liver.[2] This process conjugates propofol with glucuronic acid, forming the more water-soluble and readily excretable Propofol glucuronide. In pharmacokinetic studies, drug metabolism research, and forensic toxicology, isotopically labeled internal standards are indispensable for accurate quantification of analytes in complex biological matrices. Propofol-d17 glucuronide, a deuterated analog of the primary metabolite, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.[3][4] Its chemical and physical properties closely mimic the unlabeled analyte, ensuring similar behavior during sample extraction, chromatography, and ionization, thereby correcting for variability and enhancing the accuracy and reproducibility of the analytical method.[5]
This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Propofol-d17 glucuronide: its molecular weight and isotopic purity. As a senior application scientist, this guide will delve into the theoretical underpinnings and practical methodologies for the precise determination of these parameters, emphasizing the causality behind experimental choices and the establishment of self-validating analytical systems.
Section 1: Molecular Profile of Propofol-d17 Glucuronide
A thorough understanding of the molecular characteristics of Propofol-d17 glucuronide is fundamental to its application as an internal standard.
Chemical Structure and Molecular Formula
Propofol-d17 glucuronide is a molecule where seventeen hydrogen atoms in the propofol moiety have been replaced with deuterium. The glucuronic acid portion remains unlabeled.
Molecular Formula: C₁₈H₉D₁₇O₇
Molecular Weight Determination
The molecular weight of a compound is a critical parameter for its identification and for stoichiometric calculations. For isotopically labeled compounds, both the monoisotopic mass and the average molecular weight are of importance.
| Parameter | Propofol Glucuronide | Propofol-d17 Glucuronide |
| Molecular Formula | C₁₈H₂₆O₇ | C₁₈H₉D₁₇O₇ |
| Average Molecular Weight ( g/mol ) | 354.40 | 371.50 |
| Monoisotopic Mass (Da) | 354.1679 | 371.2746 |
Section 2: Synthesis of Propofol-d17 Glucuronide
The synthesis of deuterated drug metabolites like Propofol-d17 glucuronide can be achieved through two primary routes: chemical synthesis and enzymatic synthesis. The choice of method depends on factors such as the desired yield, purity, and the complexity of the target molecule.
Chemical Synthesis
Chemical synthesis offers the advantage of producing larger quantities of the desired compound. A common method for the synthesis of O-glucuronides is the Koenigs-Knorr reaction .[6] This method, however, can be challenging for glucuronides, which are often more difficult to prepare than their corresponding glucosides.[6]
A plausible synthetic route for Propofol-d17 glucuronide would involve:
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Preparation of the Deuterated Aglycone: Synthesis of Propofol-d17. This can be achieved through various organic synthesis methods, often starting from deuterated precursors.
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Activation of the Glucuronic Acid Donor: A protected glucuronic acid derivative, typically a glucuronyl bromide or trichloroacetimidate, is used as the glycosyl donor.
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Glycosylation Reaction: The Propofol-d17 is reacted with the activated glucuronyl donor in the presence of a promoter, such as a silver or mercury salt, to form the protected Propofol-d17 glucuronide.
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Deprotection: The protecting groups on the glucuronic acid moiety are removed under specific conditions to yield the final Propofol-d17 glucuronide.
Enzymatic Synthesis
Enzymatic synthesis provides a highly regio- and stereoselective method for producing glucuronides, mimicking the biological process. This approach typically utilizes UDP-glucuronosyltransferases (UGTs).[2][7]
The general protocol for enzymatic synthesis involves:
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Source of UGTs: Liver microsomes (from human or other species), or recombinant UGT enzymes expressed in a suitable host system.[6][8]
-
Reaction Mixture: The reaction mixture typically contains Propofol-d17, the UGT enzyme source, and the co-substrate UDP-glucuronic acid (UDPGA) in a suitable buffer system.
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Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) to allow for the enzymatic conjugation.
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Purification: The desired Propofol-d17 glucuronide is then purified from the reaction mixture using techniques such as high-performance liquid chromatography (HPLC).[8]
Section 3: Isotopic Purity Assessment
The isotopic purity of a deuterated internal standard is a critical parameter that directly impacts the accuracy of quantitative bioanalysis. It is essential to determine the extent of deuterium incorporation and the distribution of isotopologues (molecules that differ only in their isotopic composition). High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques for this purpose.[9]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the ability to resolve and accurately measure the mass-to-charge ratio (m/z) of ions, allowing for the differentiation of isotopologues.[10]
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Sample Preparation: A dilute solution of Propofol-d17 glucuronide is prepared in a suitable solvent (e.g., methanol/water).
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-HRMS) is used.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed for the analysis of glucuronides.
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Data Acquisition: Full-scan mass spectra are acquired over a relevant m/z range to encompass the isotopic cluster of Propofol-d17 glucuronide.
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Data Analysis: The acquired mass spectrum is analyzed to determine the relative abundance of each isotopologue. The isotopic purity is calculated based on the intensity of the fully deuterated species relative to the sum of all isotopologues.
The high-resolution mass spectrum will show a cluster of peaks corresponding to the different isotopologues of Propofol-d17 glucuronide (e.g., d16, d17). The relative intensity of each peak is used to calculate the isotopic enrichment. For instance, in an LC-MS/MS analysis, the precursor-to-product ion transitions for propofol glucuronide are m/z 353 → 175, 113, while for Propofol-d17 glucuronide, they are m/z 370 → 175, 113.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is a powerful tool for determining the site and extent of deuteration.[9] Both proton (¹H) and deuterium (²H) NMR can be employed.
In ¹H NMR, the absence or reduction of a proton signal at a specific chemical shift indicates deuterium incorporation at that position. By comparing the integral of a residual proton signal in the deuterated compound to the corresponding signal in the non-deuterated standard, the percentage of deuteration at that site can be calculated.
²H NMR directly observes the deuterium nuclei, providing a distinct signal for each deuterium atom in the molecule. The integral of these signals can be used to determine the relative abundance of deuterium at different positions.
-
Sample Preparation: A precise amount of Propofol-d17 glucuronide is dissolved in a suitable deuterated solvent (e.g., methanol-d4).[11] An internal standard with a known concentration may be added for quantitative analysis.
-
Instrumentation: A high-field NMR spectrometer is used to acquire the spectra.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ²H NMR, a specific probe and acquisition parameters are required.
-
Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The signals are integrated, and the isotopic purity is calculated based on the integral values.
Section 4: Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of the analytical data, the methodologies described must be part of a self-validating system. This involves:
-
Use of Certified Reference Materials: Whenever possible, certified reference materials of both the deuterated and non-deuterated compounds should be used to calibrate instruments and validate methods.
-
Method Validation: The analytical methods (both HRMS and NMR) must be thoroughly validated for parameters such as accuracy, precision, linearity, and specificity, in accordance with regulatory guidelines.[12]
-
Orthogonal Analysis: Employing both HRMS and NMR provides an orthogonal approach to characterization. Agreement between the results from these two independent techniques significantly increases confidence in the determined molecular weight and isotopic purity.[9]
Conclusion
The accurate characterization of the molecular weight and isotopic purity of Propofol-d17 glucuronide is paramount for its reliable use as an internal standard in bioanalytical applications. This technical guide has outlined the fundamental principles and detailed methodologies for achieving this through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy. By adhering to rigorous experimental protocols and implementing self-validating analytical systems, researchers, scientists, and drug development professionals can ensure the scientific integrity and trustworthiness of their quantitative data, ultimately contributing to the advancement of pharmaceutical research and development.
References
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Preparative Enzymatic Synthesis of the Acylglucuronide of Mycophenolic Acid. (n.d.). ResearchGate. Retrieved from [Link]
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Deuterated Solvents for NMR. (n.d.). Isotope Science. Retrieved from [Link]
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Development of a LC-MS/MS method for determination of propofol-glucuronide in hair and preliminary study on relationships between dose and hair concentration. (n.d.). ResearchGate. Retrieved from [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved from [Link]
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